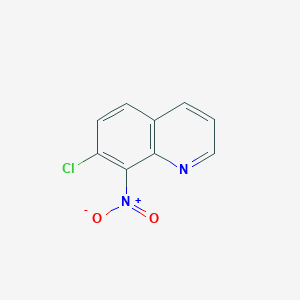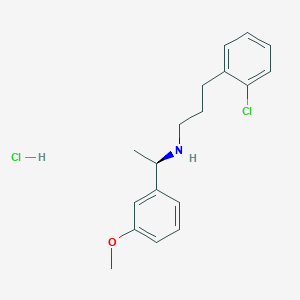
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide (EMB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic analog of the naturally occurring compound 6-hydroxydopamine, which is commonly used to induce Parkinson's disease-like symptoms in animal models. EMB has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying the neurobiology of Parkinson's disease and related disorders.
作用机制
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide acts by selectively destroying dopaminergic neurons through the formation of reactive oxygen species and the inhibition of mitochondrial respiration. This leads to the depletion of dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
生化和生理效应
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including the depletion of dopamine levels, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. These effects are similar to those observed in Parkinson's disease, making N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide a valuable tool for studying the underlying mechanisms of this disorder.
实验室实验的优点和局限性
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has several advantages as a tool for scientific research, including its ability to selectively destroy dopaminergic neurons, its ability to induce Parkinson's disease-like symptoms in animal models, and its well-characterized mechanism of action. However, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide also has several limitations, including its potential toxicity and its inability to replicate all aspects of Parkinson's disease pathology.
未来方向
There are several potential future directions for research on N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, including the development of new analogs with improved selectivity and reduced toxicity, the exploration of its potential therapeutic applications in Parkinson's disease and related disorders, and the investigation of its role in other neurological disorders and addiction pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide, as well as its potential limitations as a tool for scientific research.
合成方法
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-nitrobenzamide with ethyl piperidine-3-carboxylate, followed by reduction with lithium aluminum hydride. Alternatively, N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide can be synthesized by the reaction of 2-methoxy-5-nitrobenzamide with methylamine and ethyl piperidine-3-carboxylate, followed by reduction with sodium borohydride. Both methods have been used successfully to produce high yields of N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide.
科学研究应用
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has been widely used in scientific research to study the neurobiology of Parkinson's disease and related disorders. It is commonly used to induce selective destruction of dopaminergic neurons in animal models, allowing researchers to study the biochemical and physiological effects of this process. N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide has also been used to study the role of dopamine in addiction and reward pathways, as well as in the regulation of motor function.
属性
CAS 编号 |
130260-02-5 |
|---|---|
产品名称 |
N-(1-Ethyl-3-piperidinyl)-2-methoxy-5-(methylamino)benzamide |
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC 名称 |
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-(methylamino)benzamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-19-9-5-6-13(11-19)18-16(20)14-10-12(17-2)7-8-15(14)21-3/h7-8,10,13,17H,4-6,9,11H2,1-3H3,(H,18,20) |
InChI 键 |
XWHNDBGCEUFEKS-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
规范 SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)NC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



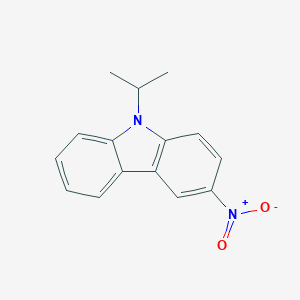
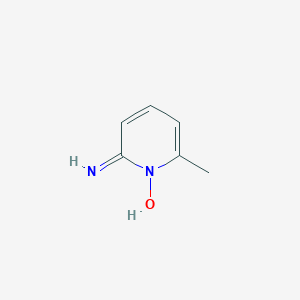
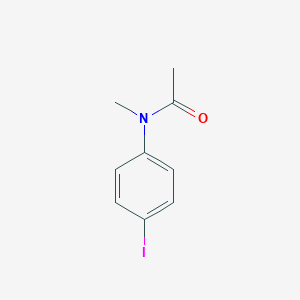
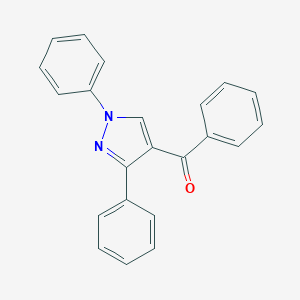

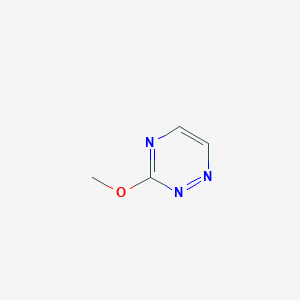
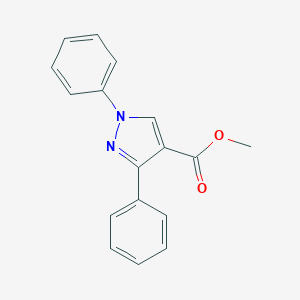

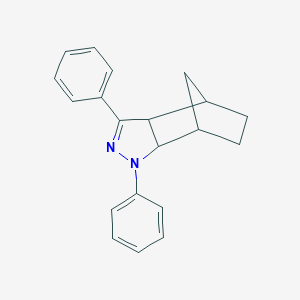
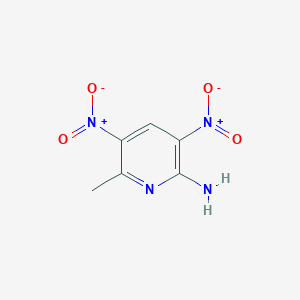

![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
